Ethyl bicyclo[1.1.0]butane-1-carboxylate
Description
Historical Context and Evolution of Bicyclo[1.1.0]butane Chemistry
The journey into the chemistry of bicyclo[1.1.0]butanes began not with the parent hydrocarbon, but with one of its derivatives. In a landmark 1959 paper, Kenneth B. Wiberg and Richard P. Ciula reported the first-ever synthesis of a bicyclo[1.1.0]butane system. rsc.orgchemrxiv.orgchinesechemsoc.orgacs.org They successfully prepared Ethyl bicyclo[1.1.0]butane-1-carboxylate by treating ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide. rsc.org
This pioneering work was a critical first step, establishing a viable, if challenging, route to this highly strained scaffold. chinesechemsoc.org A few years later, in 1963, the synthesis of the unsubstituted parent bicyclo[1.1.0]butane was achieved, further opening the door to studying the fundamental properties of this unique structural motif. rsc.orgacs.org Another early method, demonstrated by Srinivasan in 1963, showed that the parent BCB could be formed, albeit as a minor product, from the photolysis of 1,3-butadiene (B125203). rsc.org These initial syntheses, summarized in the table below, laid the groundwork for decades of research into the reactions and applications of this fascinating class of molecules.
| Year | Compound | Method | Researchers |
| 1959 | This compound | Dehydrohalogenation of ethyl 3-bromocyclobutane-1-carboxylate | Wiberg and Ciula rsc.orgchemrxiv.org |
| 1963 | Bicyclo[1.1.0]butane (parent) | Intramolecular Wurtz coupling of 1-bromo-3-chlorocyclobutane | Wiberg and coworkers rsc.orgwikipedia.org |
| 1963 | Bicyclo[1.1.0]butane (parent) | Photolysis of 1,3-butadiene | Srinivasan rsc.org |
Significance of Highly Strained Ring Systems in Modern Organic Synthesis and Theoretical Chemistry
Highly strained ring systems like bicyclo[1.1.0]butane are far more than mere chemical curiosities; they are powerful tools in modern organic synthesis. rsc.org The immense potential energy stored within their distorted bonds can be harnessed to drive chemical reactions, a concept central to "strain-release" chemistry. rsc.orgnumberanalytics.com This reactivity allows for the construction of complex molecular architectures that would be difficult to assemble through other means. researchgate.net Reactions involving strained rings, such as ring-opening polymerizations and cycloadditions, are often highly exergonic due to the release of this strain energy. wikipedia.orgpharmacy180.com
From a theoretical standpoint, these molecules challenge fundamental models of chemical bonding and structure. numberanalytics.comnumberanalytics.com Studying their properties provides crucial data for refining quantum mechanical calculations and molecular mechanics models that predict molecular stability and reactivity. numberanalytics.com Furthermore, the unique three-dimensional shapes of strained systems are of increasing interest in medicinal chemistry, where sp³-rich scaffolds are sought as bioisosteres for flat, aromatic rings in drug design, a concept often termed "escaping flatland". rsc.orgnih.gov
Structural Peculiarities and Unique Electronic Features of Bicyclo[1.1.0]butane Frameworks
The bicyclo[1.1.0]butane skeleton is defined by its extreme structural distortions. The molecule consists of two fused cyclopropane (B1198618) rings, forced into a distinctive "butterfly" geometry. rsc.org This arrangement results in a high degree of ring strain, estimated to be around 64-66 kcal/mol (approximately 267 kJ/mol), which is greater than the sum of two individual cyclopropane rings. rsc.orgwikipedia.orgnih.gov
The most fascinating feature is the central C1–C3 bond. While formally a sigma (σ) bond, it exhibits significant p-orbital or "olefin-like" character. rsc.orgacs.org This is a direct consequence of the severe bond angle distortion. Ab initio SCF calculations have indicated that this central bond is nearly pure p-character. acs.org This unique electronic nature means the bond can react with both electrophiles and nucleophiles, and participate in pericyclic, transition-metal-mediated, and radical reactions. rsc.orgnih.govresearchgate.net The bridgehead C–H bonds also have unusual properties, showing more s-character than typical sp³ C–H bonds, which results in higher acidity. rsc.orgacs.org
Experimental and theoretical studies have provided precise measurements of its geometry, as detailed in the table below.
| Parameter | Value | Source |
| Strain Energy | ~64 kcal/mol (267 kJ/mol) | rsc.org |
| Interflap Dihedral Angle | 121°40' to 123° | rsc.orgwikipedia.orgaip.org |
| C1–C3 Bridgehead Bond Length | ~1.50 Å | rsc.orgaip.org |
| C-C Side Bond Length | ~1.50 Å | rsc.orgaip.org |
| Bridgehead C-H Bond Acidity | Increased s-character, more acidic | rsc.orgacs.org |
Rationale for Investigating this compound as a Model System and Synthetic Intermediate
This compound holds a special place in organic chemistry primarily because it was the first member of the bicyclo[1.1.0]butane family to be synthesized. rsc.orgchemrxiv.org This historical precedence makes it the archetypal model system for this class of compounds. Its synthesis demonstrated that despite immense strain, the bicyclobutane core could be constructed in a laboratory setting.
The presence of the ethyl carboxylate group is also highly significant. This functional group provides a chemical handle for further transformations, allowing early researchers to explore the reactivity of the strained nucleus. The ester can be hydrolyzed, reduced, or converted into other functional groups, providing pathways to a variety of other substituted bicyclobutanes. This versatility makes it a valuable synthetic intermediate, not just a theoretical curiosity. Its study provided the initial insights into the chemical behavior of the strained central bond, paving the way for the development of the broader field of bicyclobutane chemistry. chinesechemsoc.org
Overview of Key Research Avenues Explored for this compound
Research involving this compound and its analogs has generally followed the key reactivity patterns established for the bicyclo[1.1.0]butane core. The primary focus has been on reactions that leverage the high strain energy of the central C1-C3 bond.
Key research avenues include:
Strain-Release Reactions: The central bond can be cleaved by a wide array of reagents. This includes reactions with electrophiles, nucleophiles, radicals, and transition metals. rsc.orgresearchgate.net For ester-substituted derivatives like the title compound, the electron-withdrawing nature of the carbonyl group influences the reactivity and regioselectivity of these additions.
Cycloaddition Reactions: The olefin-like character of the central bond allows bicyclo[1.1.0]butanes to participate in various cycloaddition reactions. nih.govresearchgate.net Visible-light-mediated triplet sensitization can induce cycloadditions with electron-deficient bicyclo[1.1.0]butanes. nih.gov More recent research has explored photocatalytic oxidative activation to achieve formal [2σ+2π] cycloadditions with alkenes and aldehydes. diva-portal.orgacs.org
Use as a Synthetic Building Block: The ability to open the strained ring in a controlled manner makes bicyclo[1.1.0]butanes valuable precursors for synthesizing substituted cyclobutanes and other sp³-rich scaffolds. nih.govrsc.org The functional handle provided by the ethyl ester group on the title compound is crucial for integrating this strained motif into larger, more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
ethyl bicyclo[1.1.0]butane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-9-6(8)7-3-5(7)4-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTIQKGKVZKRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511862 | |
| Record name | Ethyl bicyclo[1.1.0]butane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29820-55-1 | |
| Record name | Ethyl bicyclo[1.1.0]butane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating Reaction Pathways and Mechanisms of Ethyl Bicyclo 1.1.0 Butane 1 Carboxylate
Ring-Opening Reactions of the Strained Bicyclo[1.1.0]butane Core
The release of strain energy is a powerful thermodynamic driving force for the reactions of ethyl bicyclo[1.1.0]butane-1-carboxylate. This section explores the diverse mechanisms through which the bicyclo[1.1.0]butane core undergoes ring-opening, including thermal, photochemical, acid-catalyzed, nucleophilic, radical, and metal-catalyzed pathways.
Thermal and Photochemical Ring-Opening Mechanisms
Thermal and photochemical stimuli provide the requisite energy to surmount the activation barrier for the scission of the strained central C1-C3 bond in bicyclo[1.1.0]butanes. While specific studies on the thermal and photochemical ring-opening of this compound are not extensively detailed, general principles of BCB reactivity are applicable.
Photochemical methods have proven effective in activating the BCB core. For instance, energy transfer photocatalysis facilitates the cycloaddition of BCBs with alkenes, yielding bridged bicyclic structures. researchgate.net A prominent photochemical strategy involves photoredox catalysis, which promotes the single-electron oxidation of BCBs to form highly reactive radical cations. nih.govacs.org This approach has been successfully employed in [2π + 2σ] cycloaddition reactions with a broad spectrum of alkenes, including those that are not activated. nih.govacs.org
Acid-Catalyzed and Electrophilic Ring-Opening Transformations
The strained σ-bonds of the bicyclo[1.1.0]butane skeleton in this compound exhibit reactivity analogous to π-systems, rendering them susceptible to electrophilic attack by acids. nih.govchinesechemsoc.org Both Brønsted and Lewis acids are effective catalysts for the ring-opening of the BCB core.
Brønsted acids can induce the isomerization of BCBs to cyclobutenes or mediate (3+2) and (3+3) cycloaddition reactions. chinesechemsoc.org For example, the chiral Brønsted acid N-triflyl phosphoramide (B1221513) has been utilized for the enantioselective isomerization of various BCB derivatives to produce enantioenriched cyclobutenes. chinesechemsoc.org Additionally, Brønsted acids have been employed in asymmetric (3+3) cycloaddition reactions of BCBs with substrates like indolyl methanol (B129727) derivatives. chinesechemsoc.org The mechanistic and stereochemical aspects of general acid-catalyzed additions to the BCB framework have also been a subject of study. nih.gov
Lewis acids have also been shown to be potent catalysts for BCB transformations. For example, Ga(OTf)₃ catalyzes the (3+2) cycloaddition between BCB esters or amides and N-aryl imines, affording highly substituted aza-bicyclo[2.1.1]hexanes. chinesechemsoc.org A silver-based Lewis acid has been found to catalyze the polar, strain-releasing ring-opening of BCBs with hydroxyarenes, leading to the formation of 1,1,3-trisubstituted cyclobutanes with high levels of chemo- and diastereoselectivity. dntb.gov.ua Furthermore, a relay catalytic system, combining a Lewis acid such as In(OTf)₃ with an iridium catalyst, has been developed for the asymmetric synthesis of aza-bicyclo[3.1.1]heptanes from BCB ketones. chinesechemsoc.org
Electrophilic attack on the BCB core is another significant class of ring-opening reactions. The bromination of BCB analogs, for example, is proposed to occur through a radical cation intermediate generated via single-electron oxidation. nih.govacs.org
Nucleophilic Ring-Opening and Functionalization
The considerable p-character of the central C-C bond in bicyclo[1.1.0]butanes makes them electrophilic and thus prone to nucleophilic attack. chinesechemsoc.org This reactivity underpins a variety of ring-opening functionalization reactions. The nucleophilic ring-opening can occur via either a stepwise or a concerted mechanism, which generates an enolate intermediate that can engage in subsequent reactions such as intramolecular cyclization. chinesechemsoc.org
A key example of this reactivity is the α-selective ring-opening of bicyclo[1.1.0]butyl boronic esters with nucleophiles, which offers a route to functionalized cyclobutanes. dntb.gov.ua The strategic application of nucleophiles in ring-opening reactions has been established as a valuable method for synthesizing diverse molecular frameworks from BCB precursors. nih.gov
Radical-Initiated Ring-Opening Processes
Radical-initiated reactions offer an alternative and powerful strategy for the functionalization of bicyclo[1.1.0]butanes. The strained C-C bonds of the BCB core are susceptible to addition by radical species, which initiates a ring-opening cascade and the formation of new carbon-carbon bonds. For instance, the radical addition to these strained σ-bonds has been leveraged for the stereocontrolled synthesis of cyclobutyl boronic esters. dntb.gov.ua
A significant advance in this domain is the application of photoredox catalysis to generate BCB radical cations through single-electron oxidation. nih.govacs.org These radical cation intermediates are highly reactive and can participate in a range of transformations, most notably [2π + 2σ] cycloaddition reactions with a wide variety of alkenes. nih.govacs.org This methodology is distinguished by its high regio- and diastereoselectivity. nih.govacs.org Detailed mechanistic investigations, complemented by DFT calculations, have provided insights into the physical nature and reactivity of these BCB radical cations. acs.org This method is so effective that even non-activated alkenes, which are typically challenging substrates, can be successfully employed in these cycloadditions. nih.govacs.org It is important to note, however, that side reactions, such as the dimerization of the BCB radical cation, can sometimes compete with the desired cycloaddition. nih.govacs.org
In a related process, a decarboxylative borylation reaction has been developed wherein N-hydroxyphthalimide esters of carboxylic acids, upon irradiation with blue LED light, generate boryl radicals that can subsequently react with BCBs. bris.ac.uk
Metal-Catalyzed Ring-Opening and Subsequent Functionalization
Transition metal catalysis has become an indispensable tool for the ring-opening and functionalization of bicyclo[1.1.0]butanes, providing access to unique reaction pathways and complex molecular scaffolds. dntb.gov.ua A range of metals, including palladium and iridium, have been effectively used to catalyze the transformations of the BCB core. chinesechemsoc.org
Chiral iridium catalysts have been successfully applied in the asymmetric ring-opening of BCBs. For example, an iridium/phosphoramidite ligand system can catalyze the reaction of in situ-generated BCB boronate complexes with allylic carbonates to yield enantioenriched trans-1,1,3-trisubstituted cyclobutanes. chinesechemsoc.org
Palladium catalysis has played a pivotal role in the development of novel transformations that proceed via the activation of the C-C bonds of bicyclo[1.1.0]butanes. A key strategy in this area is the carbopalladation of the strained C-C σ-bonds of BCB boronate complexes. dntb.gov.ua This approach has enabled the difunctionalization of these σ-bonds with various electrophiles, leading to the stereocontrolled synthesis of complex cyclobutane (B1203170) derivatives. dntb.gov.ua The stereochemical outcomes of these reactions have been rationalized through mechanistic studies. dntb.gov.ua
Furthermore, palladium-catalyzed σ-bond nucleopalladation has been reported as a viable method for the functionalization of BCBs. acs.orgresearchgate.net These palladium-catalyzed reactions underscore the potential of activating the strong C-C bonds of BCBs as a means to forge new chemical bonds and construct intricate molecular frameworks.
Data Tables
Table 1: Overview of Ring-Opening Reactions of this compound and Related Derivatives
| Reaction Type | Catalyst/Initiator | Reactant(s) | Product Type | Ref. |
|---|---|---|---|---|
| Acid-Catalyzed Cycloaddition | Ga(OTf)₃ | N-aryl imines | Aza-bicyclo[2.1.1]hexanes | chinesechemsoc.org |
| Acid-Catalyzed Isomerization | N-triflyl phosphoramide | - | Cyclobutenes | chinesechemsoc.org |
| Acid-Catalyzed Ring-Opening | Silver Lewis Acid | Hydroxyarenes | 1,1,3-trisubstituted cyclobutanes | dntb.gov.ua |
| Radical Cycloaddition | Photoredox Catalyst | Alkenes | Bicyclo[2.1.1]hexanes | nih.govacs.org |
| Metal-Catalyzed Ring-Opening | Iridium/L18 | Allylic carbonates | trans-1,1,3-trisubstituted cyclobutanes | chinesechemsoc.org |
Table 2: Selected Examples of Metal-Catalyzed Ring-Opening Reactions of BCB Derivatives
| Catalyst System | BCB Substrate | Coupling Partner | Product | Yield (%) | Enantiomeric Excess (%) | Ref. |
|---|---|---|---|---|---|---|
| [Ir(cod)Cl]₂/L18 | BCB boronate complex | Racemic allylic carbonates | Enantioenriched trans-1,1,3-trisubstituted cyclobutanes | up to 86 | up to 96 | chinesechemsoc.org |
| Ga(OTf)₃ | BCB esters/amides | N-aryl imines | Racemic aza-bicyclo[2.1.1]hexanes | - | - | chinesechemsoc.org |
Rhodium-Mediated Rearrangements and Cycloadditions
Rhodium(I) catalysts are particularly effective in promoting isomerizations and annulations of BCBs, often leading to the formation of complex heterocyclic scaffolds with high levels of stereo- and regiocontrol. nih.govacs.org The reaction pathways are highly dependent on the choice of phosphine (B1218219) ligands, which can direct the transformation towards different structural outcomes. nih.govresearchgate.net
Typically, the mechanism is proposed to initiate with the oxidative addition of the Rh(I) complex across the central C1-C3 bond of the bicyclobutane. nih.gov This step forms a rhodium-carbenoid species, which is a key reactive intermediate. nih.govnih.govacs.org In the presence of an intramolecularly tethered π-system, such as an N-allyl group, this carbenoid can be trapped before it undergoes other isomerization pathways. nih.gov
For instance, studies on N-allylated bicyclo[1.1.0]butylalkylamines have shown that Rh(I) catalysis can lead to cyclopropane-fused pyrrolidines or azepines. nih.govacs.org The selectivity is controlled by the ligand:
Triphenylphosphine (PPh₃) tends to favor the formation of pyrrolidine (B122466) rings. nih.gov
Bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) direct the reaction to selectively produce azepine rings. nih.govnih.gov
These transformations have also been extended to allylic ethers, yielding substituted furans and oxepanes. acs.org More complex, unprecedented bridged heterocycles can be synthesized through Rh(I)-catalyzed annulative rearrangements of BCB-linked dihydroquinolines and dihydropyridines. nih.govnih.govacs.org Computational DFT calculations support a mechanism involving the formation of rhodium carbenoid and metallocyclobutane intermediates. nih.govacs.org
| Catalyst System | Substrate Type | Major Product | Reference |
| [Rh(CO)₂Cl]₂ / PPh₃ | N-allylated bicyclobutylalkylamines | Cyclopropane-fused pyrrolidines | nih.gov |
| [Rh(CO)₂Cl]₂ / dppe | N-allylated bicyclobutylalkylamines | Cyclopropane-fused azepines | nih.gov |
| [Rh(CO)₂Cl]₂ / dppe | BCB-linked dihydroquinolines | 1-methylene-5-azacyclopropa[cd]indene scaffolds | nih.govacs.org |
| Rh₂(S-NTTL)₄ | 2-diazo-5-arylpent-4-enoates | Enantioenriched 2-arylbicyclo[1.1.0]butane carboxylates | rsc.org |
Copper-Catalyzed Reactions with this compound
Copper catalysts offer alternative pathways for the functionalization of bicyclobutanes, distinct from those promoted by rhodium. One notable transformation is the reaction of BCBs with diazo compounds, catalyzed by copper salts like CuCN. rsc.orgrsc.org This reaction leads to the synthesis of substituted penta-1,4-dienes (skipped dienes) in good to excellent yields and with high diastereoselectivity. rsc.orgrsc.org
The proposed mechanism involves the initial formation of a copper carbene intermediate from the reaction of the copper catalyst with the diazo compound. rsc.org The bicyclobutane then reacts with this copper carbene species to generate the penta-1,4-diene product. rsc.org This method is compatible with a range of functional groups on both the BCB and diazo substrates and can be performed on a gram scale. rsc.orgrsc.org
Another significant copper-catalyzed reaction is the carbomagnesiation of cyclopropenyl carbinols, which serves as a key step in a diastereoselective strategy to synthesize stereodefined polysubstituted bicyclo[1.1.0]butanes. acs.org This process involves the diastereoselective carbocupration of cyclopropenes to form a cyclopropyl (B3062369) copper species, which can then undergo cyclization. acs.org
| Catalyst System | Co-reactant | Product Type | Reference |
| CuCN / DCyPE·2HBF₄ | Diazo esters | Penta-1,4-dienes | rsc.org |
| Copper Catalyst | Grignard Reagents | Cyclopropyl copper species (for BCB synthesis) | acs.org |
Other Transition Metal-Promoted Reactivity
Besides rhodium and copper, other transition metals, including palladium, nickel, and ruthenium, are also employed to harness the strain energy of bicyclobutanes for synthetic purposes.
Palladium: Palladium catalysis enables novel cycloaddition reactions. For example, Pd-catalyzed formal (4+3) cycloadditions of BCBs with 2-alkylidenetrimethylene carbonates have been developed to synthesize 2-oxabicyclo[4.1.1]octane derivatives. nih.govrsc.orgrsc.org This strategy is notable as it involves the activation of the cycloaddition partner rather than the BCB itself. nih.govrsc.org Furthermore, ligand-controlled, tunable cycloadditions between BCBs and vinyl oxiranes can yield either eight-membered ethers via a (5+3) cycloaddition or 2-oxabicyclo[3.1.1]heptanes through a hetero-[2σ+2σ] cycloaddition, demonstrating remarkable catalyst control over the reaction outcome. acs.orgacs.org
Nickel: Nickel(0) catalysts are known to promote the cleavage of the strained bonds in BCBs, leading to the formation of carbenoid intermediates. acs.org These intermediates can be trapped by olefins in a stereospecific manner. acs.orgacs.org Nickel-catalyzed reductive dimerization of bromocyclobutenes has also been developed, showcasing nickel's utility in forming C-C bonds with strained rings. nih.gov More recently, nickel catalysis has been applied to the cross-coupling of BCP radicals, generated via photoactive electron donor-acceptor complexes, with aryl bromides. nih.gov
Ruthenium: Ruthenium catalysts can merge the C-C bond cleavage of BCBs with remote C-H activation. nih.gov A single ruthenium(II) complex can catalyze a versatile 1,3-difunctionalization of BCBs with partners like 2-phenylpyridine (B120327) and ethyl-2-bromo-2,2-difluoroacetate to produce highly substituted cyclobutanes under mild conditions. nih.gov
Mechanistic Distinctions: Concerted vs. Stepwise Ring Opening Pathways
The ring-opening of this compound and its analogs is a key mechanistic step that can proceed through several distinct pathways, primarily categorized as concerted or stepwise. The operative mechanism is highly influenced by the method of activation (thermal, photochemical, or metal-catalyzed) and the nature of the substituents on the BCB scaffold.
In transition metal-catalyzed reactions , the pathway is rarely a simple concerted process. The reaction is generally initiated by the interaction of the metal center with the strained C-C bonds of the BCB. A common pathway involves the oxidative addition of the metal into the central C1-C3 bond, leading to a metallocyclobutane or a metal-carbenoid intermediate. nih.govacs.org This is inherently a stepwise process . DFT calculations for Rh(I)-catalyzed rearrangements provide evidence for this pathway, indicating the formation of Rh-carbenoid species and subsequent transformation into a metallacycle intermediate. acs.orgchemrxiv.org
Alternatively, some transformations are believed to proceed through radical intermediates . This is particularly relevant in photoredox catalysis or reactions involving single-electron transfer (SET). The single-electron oxidation of a BCB can generate a bicyclo[1.1.0]butyl radical cation . nih.govacs.org This radical cation can then undergo a stepwise cycloaddition with an alkene. nih.govacs.org Similarly, radical pathways have been proposed for certain thermal reactions. pitt.edu
Experimental and DFT studies of Alder-ene reactions of BCBs with cyclopropenes support an asynchronous concerted 'one step–two-stage' pathway . acs.org This suggests a middle ground where the bonds are broken and formed in a single kinetic step, but not in a perfectly synchronous manner.
In contrast, Lewis acid-catalyzed cycloadditions of BCBs can proceed via a concerted nucleophilic ring-opening mechanism, which is distinct from pathways involving discrete cationic or carbenoid intermediates. researchgate.net The choice between these pathways is a subtle interplay of electronics, sterics, and the specific catalytic system employed.
Cycloaddition Reactions Involving this compound
The inherent strain of bicyclobutanes makes them excellent partners in cycloaddition reactions, where the release of strain energy provides a strong thermodynamic driving force. They can participate in various modes of cycloaddition, reacting with a wide range of π-systems.
[1+2] Cycloadditions with Alkenes and Alkynes
While formal [1+2] cycloadditions where the BCB provides a single carbon atom are not the most common pathway, related transformations that achieve a similar structural outcome are well-documented. The most prevalent reaction of this type is the [2σ+2π] cycloaddition , where the central σ-bond of the bicyclobutane reacts with a two-atom π-system (an alkene or alkyne). nih.govacs.orgnih.gov This reaction formally adds the two bridgehead carbons of the BCB across the π-bond, leading to the formation of a bicyclo[2.1.1]hexane core.
This transformation can be initiated through various means:
Photocatalysis: Single-electron oxidative activation of BCBs using a photocatalyst generates a radical cation intermediate that undergoes a highly regio- and diastereoselective [2π+2σ] cycloaddition with alkenes. nih.govacs.org This method is remarkably broad in scope, accommodating non-activated, styrene-type, and heteroatom-substituted alkenes. nih.govacs.org
Energy Transfer: Sensitization of a BCB via energy transfer can also generate a reactive diradical intermediate, which is then trapped by an alkene in a stepwise cycloaddition to yield bicyclo[2.1.1]hexanes. nih.gov
Lewis Acid Catalysis: In the presence of Lewis acids, BCBs can react with ketenes in a formal (3+2)-cycloaddition to construct highly substituted bicyclo[2.1.1]hexan-2-ones. nih.gov While termed a (3+2) reaction, it results in the same bicyclo[2.1.1]hexane skeleton.
[1+3] and [1+4] Cycloadditions with Dienes and Other Substrates
Bicyclobutanes can also engage in higher-order cycloadditions, reacting with systems containing three or four atoms.
[1+3] Cycloadditions: These reactions are prominent with 1,3-dipoles. The reaction of BCBs with nitrones, for example, is considered a formal 1,3-dipolar cycloaddition that constructs bicyclo[3.1.1]heptane (BCHep) frameworks. nih.gov Lewis acid catalysis, using reagents like Sc(OTf)₃, facilitates the 1,3-dipolar cycloaddition of BCBs with isatogens (cyclic nitrones) to access tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.govchemrxiv.org The reaction scope extends to other cyclic and acyclic nitrones. nih.gov These reactions are often mechanistically described as (3+3) annulations. nih.gov
[1+4] Cycloadditions: The reaction of BCBs with 1,3-dienes to form bicyclo[4.1.1]octane derivatives is less developed but has been achieved. nih.gov A notable example is the palladium-catalyzed formal (4+3) cycloaddition of BCBs with 1,4-O/C dipole precursors generated from 2-alkylidenetrimethylene carbonates. nih.govrsc.orgrsc.org This provides access to functionalized 2-oxabicyclo[4.1.1]octanes, which contain the core bicyclo[4.1.1]octane skeleton that would result from a formal [1+4] cycloaddition. The intramolecular Diels-Alder reaction's complement, a two-step [1+4+1] procedure based on the cyclization of an ω-dienyl ketone, has also been reported for constructing bicyclic systems, highlighting creative approaches to these frameworks. nih.gov
Dipolar Cycloadditions with Nitrones and Azides
The strained central bond of bicyclo[1.1.0]butanes (BCBs), including this compound, enables their participation in formal dipolar cycloaddition reactions. These reactions provide efficient pathways to complex, three-dimensional scaffolds that are of significant interest as bioisosteres for substituted arenes in medicinal chemistry. chinesechemsoc.orgresearchgate.netnih.gov
With nitrones, bicyclo[1.1.0]butanes undergo a formal [4π+2σ] cycloaddition. nih.gov A notable example is the Europium(III) triflate (Eu(OTf)₃)-catalyzed reaction between BCBs and various nitrones, which yields multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.gov This process is significant as it represents a method for constructing bicyclo[3.1.1]heptanes decorated with multiple heteroatoms under mild conditions. nih.gov Computational studies suggest the mechanism involves a nucleophilic addition of the nitrone to the BCB, followed by an intramolecular cyclization. nih.gov The versatility of this reaction has been highlighted by its application in the synthesis of an analog of Rupatadine, an antihistamine drug. nih.gov
The development of asymmetric variants of these cycloadditions is crucial for accessing chiral molecules for drug discovery. nih.gov Enantioselective formal (3+3) cycloadditions of BCBs with nitrones have been achieved using chiral Lewis acid catalysts. nih.gov For instance, employing a chiral N,N'-dioxide ligand in conjunction with a scandium-Lewis acid catalyst has been explored. chinesechemsoc.org More successfully, copper(II) and zinc(II) catalytic systems with chiral ligands have enabled highly enantioselective (up to >99% ee) and diastereoselective syntheses of these heterocyclic frameworks. researchgate.netnih.govchemrxiv.org These reactions can assemble multiple stereocenters, including two congested quaternary carbons, in a single step. nih.gov
While cycloadditions with nitrones are well-documented, reactions with azides also leverage the strain of the BCB core. nih.gov The reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkenes and alkynes have been studied computationally, providing a framework for understanding their reactions with the olefin-like central bond of BCBs. nih.gov These reactions offer a pathway to nitrogen-containing bicyclic structures, further expanding the synthetic utility of this compound and its analogs.
Table 1: Examples of Dipolar Cycloadditions with this compound Analogs
| Dipole | Catalyst System | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Nitrones | Eu(OTf)₃ | 2-Oxa-3-azabicyclo[3.1.1]heptanes | Mild conditions, good functional group tolerance. | nih.gov |
| Nitrones | Chiral Zn(OTf)₂/Ligand | Chiral Azabicyclo[2.1.1]hexanes | High enantioselectivity (up to 96.5:3.5 er) via a concerted nucleophilic ring-opening. | researchgate.net |
| Nitrones | Chiral Cu(II)/Ligand | Chiral 2-Oxa-3-azabicyclo[3.1.1]heptanes | High yield (up to 99%) and enantioselectivity (up to 99% ee). | chemrxiv.org |
| Nitrones | Chiral Sc-Lewis Acid/N,N'-dioxide | Chiral Hetero-bicyclo[3.1.1]heptanes | Demonstrates feasibility of asymmetric catalysis, though ee can be moderate depending on substrate. | chinesechemsoc.orgnih.gov |
| Azides | (Thermal/Uncatalyzed) | Triazoline Intermediates | Reactivity driven by strain release; regioselectivity studied computationally. | nih.gov |
Influence of Strain Energy on Cycloaddition Reactivity and Regioselectivity
The remarkable reactivity of this compound in cycloadditions is fundamentally governed by its exceptionally high strain energy, estimated to be around 64 kcal/mol. diva-portal.orgnih.gov This strain, among the highest for any isolable organic compound, is concentrated in the central C1-C3 bond. diva-portal.orgrsc.org The unique geometry of the bicyclobutane core forces the orbitals of this central bond to have a high degree of p-character, making it behave like the π-bond of an alkene. rsc.orgrsc.org Consequently, BCBs are often described as "spring-loaded" molecules, where reactions are driven by the energetic favorability of cleaving this weak central bond. chinesechemsoc.orgrsc.org
This inherent strain is the primary driving force for cycloaddition reactions, as the release of this energy provides a powerful thermodynamic incentive for the transformation. chinesechemsoc.orgacs.org The reactivity of BCBs is so pronounced that it can overcome the energy barriers of reactions that are difficult with less strained systems. nih.gov Computational studies have shown that for reactions like the addition of dibenzylamine, the enhanced reactivity of bicyclo[1.1.0]butane over the less-strained bicyclo[2.1.0]pentane is primarily due to delocalization effects in the transition state, which are more significant than the strain release energy alone. nih.gov
The regioselectivity of cycloaddition reactions is a subtle interplay of both steric and electronic factors, influenced by the substituents on the bicyclobutane and the reacting partner. diva-portal.orgacs.org In photocatalytic [2σ+2π] cycloadditions with styrenes, for example, the regioselectivity can be divergent. acs.org For ester-substituted BCBs like the title compound, nucleophilic attack often occurs at the C3-position of the generated radical cation. diva-portal.orgacs.org However, changing the substitution pattern, such as replacing the ester with a ketone or adding a methyl group at the bridgehead, can completely switch the preferred site of attack to the C2 position. acs.org This switch is attributed to changes in the electrophilicity and spin density distribution in the radical cation intermediate. acs.orgrsc.org DFT calculations and mechanistic experiments, such as radical trapping, have been crucial in rationalizing these observed regiochemical outcomes, which can lead to selectivity ratios greater than 20:1. diva-portal.orgacs.org
Table 2: Factors Influencing Regioselectivity in BCB Cycloadditions
| Factor | Influence on Regioselectivity | Example | Reference |
|---|---|---|---|
| BCB Substituent | Electron-withdrawing groups (esters, ketones) activate the BCB. The nature of the group (ester vs. ketone) alters the electronic properties of the radical cation intermediate, directing the attack. | Ester-substituted BCBs can favor C3 attack, while ketone-substituted BCBs show more complex and sometimes complementary behavior. | diva-portal.orgacs.org |
| Bridgehead Substituent | A methyl group at the bridgehead can reverse regioselectivity, favoring C2 attack. | A bridgehead methyl group on a BCB led to exclusive formation of the C2-regioisomer in a reaction with styrene. | acs.org |
| Reaction Partner | The electronics of the alkene or dipole partner dictate the nature of the interaction (nucleophilic or electrophilic attack). | Reaction with electron-rich styrenes can proceed via different pathways than with electron-poor alkenes, influencing which regioisomer is formed. | acs.org |
| Catalyst | The catalyst can control which reaction pathway is dominant, thereby determining the major regioisomer. | In hydrophosphination, a copper catalyst led to the α-adduct via a radical mechanism, while a different catalyst system could potentially favor the β-adduct. | nih.gov |
Functional Group Transformations of the Ester Moiety in this compound
Saponification and Hydrolysis to Bicyclo[1.1.0]butane-1-carboxylic Acid
The ethyl ester group of this compound can be readily converted to the corresponding carboxylic acid through hydrolysis. This transformation is typically achieved under basic conditions, a process known as saponification. A common laboratory procedure involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). For example, the hydrolysis can be effectively carried out using 2 M NaOH at 80°C for 12 hours to yield bicyclo[1.1.0]butane-1-carboxylic acid. The initial studies on the solvolysis of related bicyclobutane derivatives highlighted the delicate balance between reactions at the ester and cleavage of the strained central bond. acs.org Careful selection of reaction conditions, such as using a weak base, can suppress the hydration of the central bond and favor hydrolysis of the ester group via cleavage of the acyl-oxygen bond. acs.org
Transesterification Reactions for Analog Preparation
The preparation of different bicyclo[1.1.0]butane-1-carboxylate analogs can be achieved through transesterification. This process involves reacting the ethyl ester with a different alcohol in the presence of a catalyst. For instance, the conversion of a methyl ester to a tert-butyl ester has been documented. The reaction of mthis compound with potassium tert-butoxide in diethyl ether affords tert-butyl bicyclo[1.1.0]butane-1-carboxylate. rsc.org Similarly, evidence of transesterification has been observed where a benzyl (B1604629) ester on the bicyclobutane scaffold was converted to an ethyl ester when ethoxide was present as a byproduct in the reaction mixture. rsc.org These examples demonstrate the feasibility of modifying the ester group to access a variety of analogs for further synthetic applications or to tune the properties of the molecule.
Reduction to Primary Alcohol Derivatives
The ester functionality of this compound can be reduced to the corresponding primary alcohol, (bicyclo[1.1.0]butan-1-yl)methanol. This transformation is a standard procedure in organic synthesis, typically accomplished using powerful reducing agents capable of reducing esters. While specific literature detailing the reduction of the title compound is sparse, the reduction of related cyclopropenyl esters to cyclopropenyl alcohols, a key step in the synthesis of polysubstituted BCBs, is well-established and often employs reagents like lithium aluminum hydride (LiAlH₄). nih.govacs.org The resulting bridgehead alcohol is a valuable intermediate for further functionalization, such as in the generation of ketones via a semi-pinacol rearrangement. rsc.org
Amidation and Other Carboxyl Group Functionalizations
The carboxylate group serves as a versatile handle for a range of functional group interconversions, most notably the formation of amides. The synthesis of bicyclo[1.1.0]butane amides is of interest for their potential as covalent inhibitors in medicinal chemistry. acs.org These amides can be prepared from the corresponding carboxylic acid (obtained via hydrolysis of the ester) using standard amide coupling conditions, or in some cases, directly from the ester. rsc.org For instance, N,N-diisopropylbicyclo[1.1.0]butane-1-carboxamide has been synthesized from a 3-chlorocyclobutanecarboxamide precursor via intramolecular cyclization. rsc.org
Other functionalizations are also possible. The carboxylic acid can be activated, for example, by conversion to an acyl chloride, which is a highly reactive intermediate for forming amides and other esters. rsc.org Furthermore, the carboxylic acid can undergo a Curtius rearrangement to form a bridgehead amine, providing access to a different class of functionalized bicyclobutanes. nih.gov The ester itself can be converted to other acyl derivatives, such as Weinreb amides, which are excellent electrophiles for the controlled addition of organometallic reagents to form ketones. nih.gov
Table 3: Summary of Functional Group Transformations of the Ester Moiety
| Transformation | Reagents/Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|
| Saponification | 2 M NaOH, 80°C, 12 h | Bicyclo[1.1.0]butane-1-carboxylic acid | Access to the parent acid for further derivatization. | |
| Transesterification | t-BuOK, Et₂O | Tert-butyl bicyclo[1.1.0]butane-1-carboxylate | Preparation of ester analogs with different steric/electronic properties. | rsc.org |
| Reduction | LiAlH₄ (inferred) | (Bicyclo[1.1.0]butan-1-yl)methanol | Synthesis of the primary bridgehead alcohol. | nih.govrsc.org |
| Amidation | Standard coupling from acid; or via acyl chloride | Bicyclo[1.1.0]butane-1-carboxamides | Access to potential covalent modifiers for biological targets. | acs.orgrsc.orgrsc.org |
| Curtius Rearrangement | From corresponding acid via acyl azide | Bridgehead amine | Provides access to amino-functionalized BCBs. | nih.gov |
| Weinreb Amide Formation | From ester/acid | N-methoxy-N-methyl-bicyclo[1.1.0]butane-1-carboxamide | Intermediate for controlled ketone synthesis. | nih.gov |
Rearrangement Reactions of this compound
The significant strain energy inherent in the bicyclo[1.1.0]butane core, estimated to be around 66 kcal/mol, serves as a powerful driving force for a variety of rearrangement reactions. researchgate.net These transformations often proceed through cleavage of the central C1-C3 bond, which exhibits notable p-character, allowing the molecule to participate in reactions typically associated with π-systems. researchgate.netnih.gov
Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a conjugated system. While thermal nih.govrsc.org sigmatropic shifts are common for some systems, the study of such rearrangements in bicyclo[1.1.0]butanes is complex and often intertwined with other reaction pathways. Research on vinylcyclobutanes suggests that thermal nih.govrsc.org carbon sigmatropic rearrangements can proceed through diradical intermediates. capes.gov.br For bicyclo[1.1.0]butanes, pericyclic processes have been considered, with computational studies supporting a concerted but highly asynchronous ene-like reaction pathway with certain substrates. nih.govacs.org
A dissertation by Walczak (2009) highlighted that bicyclo[1.1.0]butanes activated by an aromatic group can undergo highly chemo- and diastereoselective intramolecular pericyclic reactions under mild conditions. pitt.edu The outcomes of these reactions, whether formal ene products or intramolecular cycloaddition products, were found to be dependent on the nature of the substituents. pitt.edu While specific studies detailing the sigmatropic rearrangements of this compound are not extensively documented, the general principles of bicyclobutane reactivity suggest that such pathways could be accessible, likely competing with other strain-releasing transformations. chinesechemsoc.orgnih.gov
Carbocationic Rearrangements:
Acid-catalyzed reactions of bicyclo[1.1.0]butanes can lead to the formation of carbocationic intermediates, which are prone to rearrangement. chinesechemsoc.orgacs.org For instance, the acid-catalyzed rearrangement of some bicyclo[1.1.0]butane derivatives has been reported to yield products like 1-bromo-1-cyclobutene and cyclobutanone, indicating a complex series of events involving carbocationic species. acs.org The activation of bicyclo[1.1.0]butanes with a Lewis acid can generate an enolate-carbocation species, which then undergoes further reaction. chinesechemsoc.org In the presence of electrophiles, such as in semipinacol-type rearrangements of [3-(arylsulfonyl)bicyclo[1.1.0]butan-1-yl]alkanols, electrophilic activation with a catalytic acid promotes a strain-driven rearrangement to form spirocyclic products. nih.gov
Anionic Rearrangements:
The formation of anionic intermediates from bicyclo[1.1.0]butanes opens up another avenue for rearrangements. The generation of bicyclo[1.1.0]butyllithium species through deprotonation or metal-halogen exchange is a key strategy for functionalization. pitt.edunih.gov These anionic species can then react with various electrophiles. pitt.eduacs.org While direct studies on the anionic rearrangements of this compound are scarce, the generation of related bicyclo[1.1.0]butyl anions and their subsequent reactions have been explored. For example, lithiated 1-(arylsulfonyl)bicyclo[1.1.0]butane has been shown to react with electrophiles like ethyl chloroformate, leading to a mixture of products. nih.gov Base-catalyzed rearrangements, such as the Favorskii rearrangement in α-halogenated ketones, proceed through cyclopropanone (B1606653) intermediates, a mechanism that shares some features with the strained ring systems of bicyclobutanes. msu.edu
Organometallic Chemistry and Complexation Behavior of this compound
The interaction of this compound with transition metals is a rich area of study, leading to a variety of synthetically useful transformations. The high strain energy and the unique bonding of the bicyclobutane core make it an interesting substrate and potential ligand for transition metal catalysts.
This compound and related derivatives serve as versatile substrates in transition metal-catalyzed reactions. The central C1-C3 bond can undergo oxidative addition to a metal center, initiating a cascade of reactions.
Rhodium catalysts have been extensively used to promote the cycloisomerization and annulation reactions of bicyclo[1.1.0]butane derivatives. rsc.orgacs.org For example, rhodium(I) complexes can catalyze the rearrangement of N-allylated bicyclo[1.1.0]butylalkylamines to form pyrrolidines and azepines with high stereocontrol. rsc.org The proposed mechanism involves the oxidative addition of the Rh(I) catalyst across the central σ-bond of the bicyclobutane. rsc.org Similarly, rhodium(I)-catalyzed annulative rearrangements of bicyclo[1.1.0]butyl-substituted dihydroquinolines have been reported to produce novel bridged heterocycles. acs.org
Palladium catalysts are also effective in promoting reactions of bicyclobutanes. Palladium-catalyzed asymmetric allylic amination of vinyl-substituted bicyclobutanes has been developed to form axially chiral cyclobutylidene scaffolds. chinesechemsoc.org
Visible light-induced photocatalysis has emerged as a powerful tool for the transformation of bicyclo[1.1.0]butanes. rsc.org Single-electron transfer between a photocatalyst and a bicyclobutane can generate a bicyclo[1.1.0]butyl radical cation, which can then undergo cycloaddition reactions. rsc.orgacs.org
| Transition Metal Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Rhodium(I) Complexes | Cycloisomerization/Annulation | Pyrrolidines, Azepines, Bridged Heterocycles | rsc.orgacs.org |
| Palladium(0) Complexes | Asymmetric Allylic Amination | Axially Chiral Cyclobutylidenes | chinesechemsoc.org |
| Iridium Complexes | Asymmetric Ring-Opening | Enantioenriched Trisubstituted Cyclobutanes | chinesechemsoc.org |
| Photocatalysts (e.g., Thioxanthone) | [2π + 2σ]-Photocycloaddition | Functionalized Bicyclo[2.1.1]hexanes | rsc.org |
The interaction of this compound with transition metals often involves the formation of transient metal complexes as key intermediates in catalytic cycles. While the direct isolation and characterization of stable metal complexes of this specific compound are not widely reported, mechanistic studies provide strong evidence for their existence.
In rhodium-catalyzed reactions, the formation of a rhodacyclobutane intermediate via oxidative addition of the metal to the central C1-C3 bond is a commonly proposed mechanistic step. rsc.orgacs.org Density functional theory (DFT) calculations have been employed to investigate the energetics of different activation modes, including C1-C3 insertion and C-C oxidative addition, to form such intermediates. acs.org For instance, in the rhodium-catalyzed transformation of certain bicyclobutane derivatives, a C2-C3 oxidative addition was found to be more favorable. acs.org The structure of these proposed intermediates is influenced by the ligands on the metal center. rsc.org
While stable, isolable complexes of this compound are not extensively documented in the literature, the field of (aza)bicyclo[1.1.0]butyl organometallics is an active area of research, focusing on the synthetic applications of metalated bicyclobutanes. nih.gov
Theoretical and Computational Studies of Ethyl Bicyclo 1.1.0 Butane 1 Carboxylate
Electronic Structure and Bonding Analysis of the Bicyclo[1.1.0]butane Core
The bicyclo[1.1.0]butane (BCB) framework, the core of ethyl bicyclo[1.1.0]butane-1-carboxylate, is one of the most strained yet isolable carbocyclic systems in organic chemistry. rsc.orgnih.gov Its unique geometry and high reactivity are direct consequences of its electronic structure, which has been a subject of extensive theoretical investigation. The molecule adopts a "butterfly" conformation, where the two fused cyclopropane (B1198618) rings are bent at a 120–125° interflap angle. rsc.orgnih.gov This severe distortion from typical tetrahedral geometries results in unusual bonding characteristics, particularly in the central carbon-carbon bond.
The defining feature of the bicyclo[1.1.0]butane skeleton is its exceptionally high strain energy. Computational and experimental studies have quantified this value to be approximately 64–67 kcal/mol (around 267 kJ/mol). rsc.orgrsc.orgdiva-portal.org This energy is significantly greater than the sum of two individual cyclopropane rings, a fact attributed to the severe angle strain (Baeyer strain) and the 1,3-carbon–carbon non-bonded repulsive interactions across the bridgehead atoms. rsc.org
A critical aspect of the BCB core's electronic structure is the nature of the central C1–C3 bond. Due to the geometric constraints of the fused rings, the orbitals forming this bond cannot achieve effective head-on overlap. Instead, they form "bent bonds," where the electron density is concentrated outside the direct line between the two nuclei. researchgate.net This bond is characterized by having almost entirely p-character, which confers significant π-like reactivity. nih.govnih.govchemrxiv.org This feature allows the central bond of the BCB scaffold to participate in reactions typically associated with alkenes, such as pericyclic processes and additions, despite being formally a sigma bond. nih.govchemrxiv.org
Table 1: Reported Strain Energy of the Bicyclo[1.1.0]butane (BCB) Core
| Reported Strain Energy (kcal/mol) | Reported Strain Energy (kJ/mol) | Source |
|---|---|---|
| ~64 | ~267 | rsc.org |
| 64–66 | Not specified | rsc.org |
| 60–68 | Not specified | nih.gov |
| 66.5 | Not specified | mdpi.com |
Natural Bond Orbital (NBO) analysis provides deeper insight into the bonding of the BCB core. NBO calculations quantify the hybridization of the atomic orbitals involved in bonding. For the central C1–C3 bond, the analysis confirms a very high degree of p-character, departing significantly from the typical sp³ hybridization of alkanes. researchgate.net For instance, NBO population analysis on a related substituted bicyclobutane showed the exocyclic hybrid orbital at the bridgehead carbon to be sp¹⁸¹, indicating more s-character pointing away from the ring system and consequently more p-character directed into the strained core. vanderbilt.edu This orbital description is consistent with the bent-bond model and explains the bond's high energy and π-like reactivity. NBO analysis also elucidates donor-acceptor interactions, revealing how the strained σ-bond can act as a donor in reactions with electrophiles. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define and characterize chemical bonds. In the context of strained molecules like bicyclobutane, QTAIM is used to locate bond critical points (BCPs) and analyze their properties (e.g., electron density and its Laplacian) to describe the nature of the interatomic interactions. acs.orgacs.org For the strained C1–C3 bond, QTAIM analysis would characterize the path of maximum electron density between the bridgehead carbons, which is curved, providing a clear representation of the "bent bond." This methodology has been applied to investigate the bonding in transition states involving BCB derivatives, helping to elucidate the nature of bond formation and cleavage during reactions. acs.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk
For the bicyclo[1.1.0]butane core, the HOMO is associated with the central, high p-character C1–C3 bond. nih.govresearchgate.net Its high energy level makes the molecule a good electron donor, and its localization along the central bond makes this the primary site for electrophilic attack. The π-like character of this orbital facilitates interactions with the LUMOs of electrophiles and participation in concerted cycloaddition reactions. researchgate.net
The LUMO is a corresponding antibonding orbital (σ*) for the central C1–C3 bond. This orbital is the primary acceptor site for electrons from nucleophiles. Nucleophilic attack on one of the bridgehead carbons, leading to the population of this LUMO, results in the cleavage of the strained central bond in a characteristic ring-opening reaction. nih.gov The energy gap between the HOMO and LUMO is relatively small, which is consistent with the high reactivity of the molecule.
Table 2: Frontier Molecular Orbitals of the Bicyclo[1.1.0]butane Core and Predicted Reactivity
| Orbital | Description | Primary Location | Predicted Reactivity |
|---|---|---|---|
| HOMO | High-energy, bent σ-bond with significant p-character | Central C1–C3 bond | Acts as a nucleophile/electron donor; site of electrophilic attack and participation in cycloadditions. nih.govresearchgate.net |
| LUMO | Low-energy, antibonding σ* orbital | Central C1–C3 bond | Acts as an electrophile/electron acceptor; facilitates nucleophilic attack at bridgehead carbons leading to ring-opening. nih.gov |
Conformational Analysis and Rotational Barriers of the Ester Moiety
While the "butterfly" conformation of the bicyclo[1.1.0]butane core is well-established, the orientation of the ethyl carboxylate substituent at the bridgehead position is also a key structural feature. The rotation around the single bond connecting the bridgehead carbon (C1) and the carbonyl carbon of the ester group is subject to specific energy barriers. These barriers arise from steric and electronic interactions between the ester moiety and the rest of the bicyclobutane skeleton.
Detailed computational studies specifically quantifying the rotational barriers for this compound are not extensively reported in the surveyed literature. However, general principles of conformational analysis can be applied. Two primary planar conformers for the ester group relative to the C1-bridgehead bond are expected: an s-trans and an s-cis conformation. The transition between these conformers would proceed through a non-planar transition state. The relative energies of these conformers and the height of the rotational barrier would be influenced by:
Steric Hindrance: Repulsion between the ethoxy group and the C-H bonds on the bicyclobutane frame.
Electronic Effects: Dipole-dipole interactions and potential orbital overlap between the ester's π-system and the strained bonds of the BCB core.
Computational methods, particularly Density Functional Theory (DFT), are ideally suited to model these rotational profiles and determine the preferred conformation and the energy required for interconversion. Such analyses are critical for understanding how the substituent's orientation might influence the stereochemical outcome of reactions.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry, primarily using DFT, has become an indispensable tool for understanding the complex reaction mechanisms of strained molecules like this compound. acs.orgrsc.org These studies allow for the detailed characterization of reaction coordinates, intermediates, and, most importantly, transition states, providing a rationale for experimentally observed reactivity, regioselectivity, and stereoselectivity.
Theoretical calculations have been instrumental in mapping the potential energy surfaces for the characteristic strain-release reactions of BCBs. By locating and characterizing the transition state (TS) structures, chemists can determine activation energy barriers and gain insight into the bonding changes that occur during a reaction.
For example, in the Alder-Ene reactions of BCBs, DFT calculations identified a concerted but highly asynchronous transition state with an activation barrier of 22.5 kcal/mol. nih.gov Intrinsic Reaction Coordinate (IRC) analysis revealed a 'one step–two stage' process where C-C bond formation precedes C-H bond breaking/formation. nih.gov
In rhodium-catalyzed transformations , computational studies have compared different possible activation modes, such as C1–C3 insertion versus C2–C3 oxidative addition. acs.org Calculations showed that for a specific reaction, C2–C3 oxidative addition was more favorable. The transition state (ts5-a) for this step featured a C2-C3 bond length of 1.91 Å and Rh-C bond lengths of 2.17 and 2.38 Å. acs.org
Similarly, in photocatalytic cycloadditions , DFT calculations have been used to explain the observed regioselectivity. For the radical cation-mediated reaction with indenes, calculations showed that the attack of the radical cation at the α-carbon of the BCB has a low activation barrier of 3.2 kcal/mol, leading to a stable intermediate. rsc.org
These computational findings are crucial for rationalizing reaction outcomes and for designing new synthetic methodologies that exploit the unique reactivity of the bicyclo[1.1.0]butane core.
Table 3: Computationally Characterized Transition States for Reactions of Bicyclo[1.1.0]butane Derivatives
| Reaction Type | Computational Method | Calculated Activation Barrier (kcal/mol) | Key Transition State Features | Source |
|---|---|---|---|---|
| Alder-Ene Reaction with Cyclopropene (B1174273) | DFT | 22.5 | Asynchronous concerted TS; C1-C4 bond length of 1.96 Å. | nih.gov |
| Rh-Catalyzed C1-C3 Insertion | DFT | 15.3 | Rh-C1 and Rh-C5 distances of 2.17 Å and 2.13 Å, respectively. | acs.org |
| Rh-Catalyzed C2-C3 Oxidative Addition | DFT | 24.7 (relative to catalyst-substrate complex) | C2-C3 bond cleavage and Rh-C3 bond formation are synchronous; C2-C3 distance of 1.91 Å. | acs.org |
| Radical Cation Ring-Opening | DFT | 3.2 | Radical attack at the α-carbon of the BCB. | rsc.org |
Prediction of Regioselectivity, Stereoselectivity, and Kinetic Isotope Effects
Computational models are instrumental in predicting the outcomes of chemical reactions involving this compound. The inherent strain in the bicyclo[1.1.0]butane core makes it susceptible to various ring-opening reactions, and predicting the selectivity of these transformations is crucial for its synthetic application.
Regioselectivity and Stereoselectivity:
Density Functional Theory (DFT) is a primary tool for exploring the potential energy surfaces of reactions involving this ester. For instance, in cycloaddition reactions or nucleophilic attacks, DFT calculations can elucidate the transition state structures and their corresponding energies. chinesechemsoc.org The regioselectivity of a reaction, such as an attack on the C1 or C3 position of the bicyclobutane core, can be predicted by comparing the activation barriers for the different possible pathways. The lower energy pathway corresponds to the major regioisomer.
Recent studies on related bicyclo[1.1.0]butane (BCB) radical cations have shown that both charge and spin are delocalized across the bridging bond. acs.orgnih.gov For this compound, the electron-withdrawing nature of the ester group would further polarize the bicyclobutane framework, influencing the site of electrophilic or nucleophilic attack. Computational models can precisely quantify these electronic effects.
Stereoselectivity is also predictable by examining the diastereomeric transition states. For reactions creating new chiral centers, the difference in the free energy of activation (ΔG‡) between the competing transition states allows for the prediction of the diastereomeric ratio (d.r.) of the products.
Kinetic Isotope Effects (KIEs):
Theoretical calculations of KIEs are vital for understanding reaction mechanisms. By substituting an atom with its heavier isotope (e.g., ¹²C with ¹³C, or ¹H with ²H) at a specific position in the molecule, one can calculate the effect of this substitution on the reaction rate. The KIE is computed by analyzing the vibrational frequencies of the reactants and the transition state structures for both the isotopically light and heavy species. Significant KIEs are typically predicted for reactions where the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For the ring-opening of this compound, a primary ¹³C KIE would be expected for the cleavage of the central C1-C3 bond.
Computational Prediction of Spectroscopic Parameters
Computational methods allow for the accurate prediction of various spectroscopic parameters, which is invaluable for the characterization of novel or transient species and for the validation of experimental data.
Ab Initio and DFT Calculation of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational structural elucidation. Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)), it is possible to calculate the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) for this compound.
The process involves first optimizing the molecular geometry and then performing the NMR calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are crucial for assigning complex spectra, especially for the highly coupled protons within the bicyclobutane cage. bris.ac.uk
Below is an illustrative table of theoretically predicted NMR data.
| Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted J-Coupling (Hz) |
|---|---|---|---|
| C1 | ~45-55 | - | - |
| C3 | ~15-25 | - | - |
| CH (bridgehead) | - | ~3.0-3.5 | J(H,H) ~2-4 |
| CH₂ (exo) | ~30-40 | ~1.5-2.0 | J(gem) ~5-7 |
| C=O | ~170-175 | - | - |
| O-CH₂ | ~60-65 | ~4.0-4.2 | J(vic) ~7 |
| CH₃ | ~14-16 | ~1.2-1.4 | J(vic) ~7 |
Vibrational Frequency Analysis for IR and Raman Spectroscopy
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After a geometry optimization, a frequency calculation is performed at the same level of theory. This computation yields the frequencies of the normal modes of vibration and their corresponding intensities for both IR and Raman activity.
For this compound, key predicted vibrational modes would include the C=O stretch of the ester group (typically a strong band around 1720-1740 cm⁻¹), C-O stretches, and the characteristic vibrations of the strained bicyclobutane ring system. The calculated frequencies are often systematically scaled by a small factor to improve agreement with experimental data, accounting for anharmonicity and basis set deficiencies.
An illustrative table of key predicted vibrational frequencies is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
|---|---|---|
| C-H stretch (ring) | ~3000-3100 | Medium |
| C-H stretch (ethyl) | ~2900-3000 | Medium-Strong |
| C=O stretch | ~1735 | Very Strong |
| C-O stretch | ~1150-1250 | Strong |
| Ring deformation | ~800-1000 | Weak-Medium |
Chiroptical Property Prediction (CD and ORD) for Enantiomers
Since this compound is chiral, its enantiomers will interact differently with plane-polarized light. Time-dependent DFT (TD-DFT) calculations are the state-of-the-art method for predicting chiroptical properties such as electronic circular dichroism (CD) and optical rotatory dispersion (ORD).
The process involves calculating the electronic excitation energies and rotatory strengths for a number of low-energy excited states. The resulting data can be used to simulate the full CD spectrum. For ORD, the specific rotation at a given wavelength (often the sodium D-line at 589 nm) is calculated based on the electronic structure. These predictions are powerful tools for assigning the absolute configuration of a chiral molecule by comparing the predicted spectrum to the experimental one. dokumen.pub
Molecular Dynamics Simulations to Explore Dynamics and Intermolecular Interactions
While quantum mechanical calculations are excellent for static properties and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. Using a force field parameterized for organic molecules, MD simulations can model the conformational flexibility of the ethyl ester group and its interactions with solvent molecules or other reactants on a nanosecond to microsecond timescale.
For this compound, MD simulations could be used to:
Explore the conformational landscape of the ethyl group and its influence on the reactivity of the bicyclobutane core.
Simulate the molecule in a solvent box to understand solvation effects and how solvent molecules arrange around the strained ring and the polar ester group.
Study the dynamics of its approach to a reaction partner, providing a more complete picture of the factors governing the reaction outcome.
These simulations track the positions and velocities of all atoms in the system over time by integrating Newton's equations of motion, offering a movie-like view of molecular behavior that complements the static picture from quantum chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl Bicyclo 1.1.0 Butane 1 Carboxylate and Its Derivatives
Advanced Mass Spectrometry for Mechanistic Investigations and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of Ethyl bicyclo[1.1.0]butane-1-carboxylate and its derivatives. This technique is routinely employed to assess the purity of synthesized batches by separating the target compound from starting materials, byproducts, and residual solvents. The high resolution of modern capillary GC columns allows for the separation of even closely related isomers, which is critical when dealing with the potential for rearrangement products in the synthesis of strained molecules.
In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification. Following separation by the gas chromatograph, the molecules are ionized, and the resulting fragments are analyzed by the mass spectrometer. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for definitive identification of the compound and any impurities present.
Furthermore, GC-MS is a powerful technique for analyzing the volatile products of reactions involving bicyclo[1.1.0]butanes. For instance, in thermal or photochemical reactions, the strained ring can open to form various isomers or adducts. GC-MS can be used to identify these products, providing valuable mechanistic insights into the reactivity of the bicyclo[1.1.0]butane core. The derivatization of less volatile products into more volatile species, such as trimethylsilyl (B98337) (TMS) derivatives, can also be employed to expand the range of compounds amenable to GC-MS analysis. mdpi.com
A summary of typical GC-MS applications for this compound is presented in the table below.
| Application | Description | Typical Observations |
| Purity Assessment | Separation and identification of the main compound from impurities. | A major peak corresponding to this compound with minor peaks for impurities. |
| Reaction Monitoring | Tracking the consumption of starting materials and formation of products over time. | Decrease in the peak area of reactants and increase in the peak area of the product. |
| Byproduct Analysis | Identification of side products formed during synthesis. | Peaks corresponding to isomers, unreacted intermediates, or decomposition products. |
| Analysis of Volatile Products | Characterization of volatile compounds formed from thermal or photochemical reactions. | Identification of ring-opened isomers such as substituted cyclobutenes or butadienes. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Strain Assessment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound and offers insights into the significant ring strain of the bicyclobutane core.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically found in the region of 1700-1730 cm⁻¹. The exact position of this band can be influenced by the strain of the adjacent ring system. Additionally, C-H stretching vibrations of the ethyl group and the bicyclobutane skeleton are observed around 2850-3000 cm⁻¹. The C-O stretching vibrations of the ester group appear in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The highly symmetric C-C bonds of the bicyclobutane cage, which may be weak or inactive in the IR spectrum, can give rise to distinct Raman signals. The vibrational frequencies associated with the bicyclobutane skeleton are particularly sensitive to the high degree of ring strain. Theoretical calculations and experimental studies on the parent bicyclo[1.1.0]butane have shown that the vibrational modes are consistent with a C₂ᵥ symmetry and a significant dihedral angle between the two fused rings. ibm.comscispace.com The strain energy of the bicyclo[1.1.0]butane system is estimated to be around 64-66 kcal/mol. wikipedia.org
The combination of IR and Raman spectroscopy allows for a comprehensive assignment of the fundamental vibrational frequencies, confirming the presence of the key functional groups and providing a qualitative assessment of the strained ring system. researchgate.net
A table summarizing key vibrational frequencies is provided below.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
| C=O Stretch (Ester) | 1700 - 1730 | IR |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |
| C-O Stretch (Ester) | 1100 - 1300 | IR |
| Bicyclobutane Ring Modes | Varies | Raman |
X-ray Crystallography of this compound and Its Crystalline Derivatives
While obtaining a single crystal of the liquid this compound suitable for X-ray diffraction can be challenging, the analysis of its crystalline derivatives provides invaluable, high-resolution structural information.
X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, this technique can definitively confirm the "butterfly" geometry of the bicyclo[1.1.0]butane core. rsc.org Key structural parameters, such as the length of the central C1-C3 bond and the side C-C bonds, as well as the inter-plane angle between the two fused cyclopropane (B1198618) rings, can be measured with high accuracy. Studies on related bicyclo[1.1.0]butanone derivatives have revealed a long transannular bond of 1.69 Å, which is significantly different from the parent bicyclo[1.1.0]butane skeleton. acs.org The bond lengths and angles within the ethyl carboxylate group can also be precisely determined. This data is crucial for understanding the effects of strain on the molecular geometry and for validating theoretical models.
For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of a single enantiomer. By using anomalous dispersion effects, the absolute spatial arrangement of the atoms can be established, providing an unambiguous assignment of the R or S configuration at the stereocenters. This is of paramount importance in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of a molecule can be highly dependent on its stereochemistry.
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is determined by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable). X-ray diffraction analysis reveals these packing arrangements and the specific intermolecular contacts. Understanding these interactions is important for predicting and controlling the physical properties of the solid-state material, such as melting point, solubility, and crystal morphology.
A representative table of crystallographic data for a hypothetical crystalline derivative is shown below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.854 |
| b (Å) | 10.231 |
| c (Å) | 12.543 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Stereochemistry Determination
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules like the enantiomers of substituted bicyclo[1.1.0]butanes.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for chiral compounds. For a chiral derivative of this compound, the CD spectrum will show positive or negative peaks (Cotton effects) in the regions where the molecule absorbs UV-Vis light. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations, the absolute stereochemistry can often be determined. nih.gov Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample, allowing for the determination of enantiomeric purity.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bath.ac.uk A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation vary with the wavelength of the light. The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule, often in conjunction with CD spectroscopy.
These chiroptical techniques are particularly valuable for the analysis of chiral bicyclo[1.1.0]butane derivatives in solution and can provide crucial information that is complementary to solid-state X-ray crystallography data.
| Technique | Principle | Information Obtained |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. libretexts.org | Absolute configuration, enantiomeric purity, conformational information. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. bath.ac.uk | Absolute configuration, confirmation of chirality. |
Applications of Ethyl Bicyclo 1.1.0 Butane 1 Carboxylate in Complex Organic Synthesis
Strategic Building Block for the Construction of Natural Product Cores
The unique geometry and high strain energy (approximately 64–66 kcal/mol) of the bicyclo[1.1.0]butane scaffold make it an ideal precursor for the rapid assembly of complex core structures found in natural products. nih.govresearchgate.netchemrxiv.org The ethyl carboxylate group not only modulates the reactivity of the BCB core but also provides a functional handle for further elaboration.
Incorporation into Polycyclic and Bridged Ring Systems
Ethyl bicyclo[1.1.0]butane-1-carboxylate and its derivatives are powerful reagents for forging intricate polycyclic and bridged ring systems, which are common motifs in architecturally complex natural products. nih.govbeilstein-journals.org The strain-release-driven reactivity of the BCB core allows for its participation in cycloaddition reactions to form larger, more complex ring systems in a single step.
Transition metal catalysis, particularly with rhodium, has enabled the use of BCB-derived intermediates in intramolecular [3+2] dipolar cycloadditions. This strategy provides an efficient pathway to various functionalized and synthetically challenging bridged medium-sized ring systems, such as bicyclo[5.2.2], bicyclo[4.2.2], and bicyclo[3.2.2] frameworks. nih.gov Similarly, type II [5+2] cycloadditions have been developed to construct highly functionalized bridged bicyclo[4.3.1], bicyclo[4.4.1], and other bicyclo[m.n.1] systems. nih.gov These methods are highly valuable as they offer direct access to the core structures of many natural products. nih.govacs.org
The table below summarizes representative transformations of BCBs into bridged systems.
| Reaction Type | Catalyst/Conditions | Resulting System | Ref |
| Intramolecular [3+2] Cycloaddition | Rhodium catalyst | Bridged bicyclo[m.n.2] rings | nih.gov |
| Type II [5+2] Cycloaddition | Base-promoted, heat | Bridged bicyclo[m.n.1] rings | nih.gov |
| C–H Bond Insertion Cascade | Metal carbene | Bridged polycycles | beilstein-journals.org |
| [2π + 2σ] Cycloaddition | Photoredox catalysis | Bridged bicyclic structures | acs.orgresearchgate.net |
Stereochemical Control and Diversity via Bicyclobutane Transformations
A key advantage of using this compound in synthesis is the high degree of stereochemical control achievable during its transformations. The rigid, well-defined structure of the bicyclobutane cage allows for predictable facial selectivity in addition reactions. The stereochemical outcome of nucleophilic additions to the central bond is often dependent on the nature of the electron-withdrawing group (EWG) at the bridgehead and the reaction conditions, allowing for tunable diastereoselectivity. rsc.org
Recent advances have demonstrated highly diastereoselective methods for synthesizing polysubstituted bicyclobutanes, which can then be elaborated into stereochemically defined acyclic or cyclic products. nih.govacs.org For instance, the diastereoselective carbometalation of cyclopropenes followed by cyclization furnishes BCBs with multiple, well-defined stereocenters, including quaternary ones. nih.govacs.org Furthermore, visible-light-driven [2π + 2σ] photocycloadditions between olefins and BCBs proceed with excellent stereochemical control. rsc.org In silver-catalyzed C(sp²)–H cyclobutylation reactions, diastereoselectivity is effectively controlled by hydrogen bond interactions and steric repulsions during the nucleophilic attack step. rsc.org These methods provide powerful tools for generating molecular diversity with precise control over the three-dimensional arrangement of atoms.
Precursor for Advanced Molecular Frameworks and Bioactive Molecule Scaffolds
The high Fsp³ (fraction of sp³-hybridized carbons) character of cyclobutane (B1203170) derivatives makes them attractive as bioisosteres for flat aromatic rings in medicinal chemistry. nih.govd-nb.inforesearchgate.net this compound serves as a versatile precursor for these and other advanced molecular frameworks, enabling the synthesis of novel three-dimensional structures.
Synthesis of Novel Skeletal Architectures with Defined Stereochemistry
The cleavage of the central C-C bond in BCBs provides a powerful entry point to a variety of substituted cyclobutane frameworks. A notable strategy involves merging the C-C scission of BCBs with ruthenium-catalyzed remote C-H functionalization of heteroarenes. nih.govd-nb.inforesearchgate.net This approach allows for the rapid synthesis of versatile tri- and tetrasubstituted cyclobutanes with high chemo- and site-selectivity under mild conditions. d-nb.info
The reaction of this compound derivatives with various partners can lead to diverse and complex scaffolds. For example, Lewis acid-catalyzed reactions with quinones can produce highly substituted bicyclo[2.1.1]hexanes, while annulations with indolyl alcohols can yield indole-fused bicyclo[3.1.1]heptanes. researchgate.net These transformations highlight the role of BCBs as building blocks for creating unique, sp³-rich molecular architectures with precisely controlled stereochemistry. nih.gov
Generation of Strained and Annulated Ring Systems
The inherent strain within this compound can be strategically channeled to construct other strained and annulated ring systems. The olefinic character of the bridgehead bond allows BCBs to be elaborated into a variety of other ring systems through pericyclic reactions. rsc.orgacs.org For example, highly stereoselective Alder-ene reactions of BCBs with in situ-generated cyclopropenes or arynes produce cyclopropyl- and aryl-substituted cyclobutenes, respectively. acs.org
Furthermore, the functionalization of BCBs can lead to the formation of spirocyclic systems, which are of significant interest in medicinal chemistry. Scandium-catalyzed spirocyclization of BCBs with azomethine imines provides a platform for synthesizing previously inaccessible 6,7-diazaspiro[3.4]octanes. researchgate.net Intramolecular SN2 displacement reactions of suitably functionalized BCBs have also been used to construct scaffolds with even greater ring strain than the starting material. nih.gov
Role in Cascade and Domino Reactions for Step-Economical Synthesis
Rhodium-catalyzed cascade reactions involving BCB-derived intermediates can generate complex bridged polycyclic systems from simple acyclic precursors in a single step with high chemo-, regio-, and diastereoselectivity. nih.gov Another powerful strategy involves leveraging C-H bond insertion by carbenes to initiate cascade reactions that construct bridged polycycles. beilstein-journals.org For instance, a gold carbene can trigger an alkyne cascade to generate complex bridged polycyclic products from simple diyne precursors. beilstein-journals.org
Bicyclo[1.1.0]butanes activated by an aromatic group can also undergo highly chemo- and diastereoselective intramolecular pericyclic reactions under mild thermal conditions. pitt.edu Depending on the tethered unsaturated partner, these reactions can proceed as formal ene reactions or intramolecular cycloadditions, demonstrating the versatility of the BCB core in orchestrating complex, multi-bond-forming events. pitt.edu
The table below highlights key cascade reactions involving BCBs.
| Reaction Type | Key Intermediate | Resulting Architecture | Ref |
| Rhodium-Catalyzed Cascade | Vinyl-carbenoid | Bridged Medium-Sized Polycycles | nih.gov |
| Gold-Catalyzed Alkyne Cascade | Gold Carbene | Ring-Fused Bridged Bicycles | beilstein-journals.org |
| Thermal Intramolecular Ene Reaction | N-allyl Amide Tethered BCB | Cyclopropyl-Substituted Cyclobutenes | acs.orgpitt.edu |
| Thermal Intramolecular Cycloaddition | Cinnamyl Amide Tethered BCB | Polycyclic Systems | pitt.edu |
Synthesis of Spiro and Bridged Ring Systems through Ring-Opening/Rearrangement Sequences
The high degree of strain in the central C1-C3 bond of the bicyclo[1.1.0]butane core makes it susceptible to cleavage, enabling transformations that lead to the formation of larger, more complex ring systems. This reactivity is a cornerstone for the synthesis of spiro and bridged cyclic compounds.
One notable application is the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines. This method provides access to previously challenging to synthesize 6,7-diazaspiro[3.4]octanes. rsc.org The reaction proceeds via a strain-release mechanism, highlighting the utility of the bicyclo[1.1.0]butane scaffold in generating spirocyclic structures. rsc.org
Furthermore, bicyclo[1.1.0]butanes, including ester-substituted derivatives like this compound, undergo cycloaddition reactions to form bridged bicyclic systems. researchgate.net For instance, the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butyl radical cations with alkenes, generated via photoredox catalysis, yields bicyclo[2.1.1]hexane derivatives. nih.govacs.org These reactions are often highly regio- and diastereoselective. nih.govacs.org Lewis acid-catalyzed cycloadditions with imines have also been employed to construct aza-bridged bicyclic structures. researchgate.net
The following table summarizes representative examples of the synthesis of bridged systems from bicyclo[1.1.0]butane derivatives.
| Reactant 1 (BCB Derivative) | Reactant 2 (Alkene) | Catalyst/Conditions | Product | Yield | Ref |
| This compound analogue | Styrene | [Mes₂AcrᵗBu₂]ClO₄, blue LEDs | Bicyclo[2.1.1]hexane derivative | High | nih.govacs.org |
| This compound analogue | Non-activated alkene | [Mes₂AcrᵗBu₂]ClO₄, blue LEDs | Bicyclo[2.1.1]hexane derivative | Moderate | nih.govacs.org |
Development of Novel Heterocyclic Systems Utilizing Bicyclo[1.1.0]butane-1-carboxylate as a Synthon
The unique reactivity of this compound and related structures has been pivotal in the discovery of new routes to heterocyclic compounds. chinesechemsoc.orgnih.gov The strain-release principle allows for the incorporation of the bicyclobutane framework into various heterocyclic scaffolds. chinesechemsoc.orgnih.gov
For example, the reaction of bicyclo[1.1.0]butanes with azomethine imines, catalyzed by scandium, directly produces 6,7-diazaspiro[3.4]octanes, a class of nitrogen-containing heterocycles. rsc.org Additionally, Lewis acid-catalyzed reactions with diaziridines can lead to the formation of fused diazabicyclo[3.1.1]heptanes through a C-C/C-N bond cross-exchange reaction. acs.org
The versatility of bicyclo[1.1.0]butanes as synthons for heterocycles is further demonstrated in their use in polar (3+X) cycloaddition reactions. chinesechemsoc.org These transformations treat the bicyclo[1.1.0]butane as a 1,3-dipolar zwitterionic synthon, which can react with various coupling partners to generate a range of pharmaceutically relevant bicyclo[n.1.1]alkanes containing heteroatoms. chinesechemsoc.org
A summary of methods for heterocyclic synthesis using bicyclo[1.1.0]butane precursors is presented below.
| BCB Reaction Type | Coupling Partner | Resulting Heterocycle | Catalyst/Conditions | Ref |
| Spirocyclization | Azomethine imines | 6,7-Diazaspiro[3.4]octanes | Scandium catalyst | rsc.org |
| Ring Expansion | Diaziridines | Fused diazabicyclo[3.1.1]heptanes | Lewis Acid | acs.org |
| (3+2) Cycloaddition | N-allyl carbonates | 2-Azabicyclo[3.1.1]heptanes | In(OTf)₃/Iridium relay catalysis | chinesechemsoc.org |
| (3+3) Cycloaddition | Indolyl methanol (B129727) derivatives | Indolo-bicyclo[3.1.1]heptane | Brønsted acid | chinesechemsoc.org |
Application in the Construction of Molecular Probes and Mechanistic Study Tools (excluding biological probe applications)
The distinct reactivity of this compound has also been exploited in the development of tools for mechanistic studies in chemistry. The formation and reaction of bicyclo[1.1.0]butyl radical cations, for instance, have been a subject of detailed investigation. nih.govacs.org The study of these intermediates, generated through methods like photoredox catalysis, provides insight into single-electron transfer processes and the nature of strained radical cations. nih.govacs.org
The predictable manner in which the strained central bond of bicyclo[1.1.0]butanes cleaves makes them useful probes for radical reactions. The difunctionalization of the bicyclo[1.1.0]butane core through the merger of C-C bond cleavage and remote C-H activation, catalyzed by ruthenium, allows for the construction of highly substituted cyclobutanes. d-nb.infonih.gov These complex structures can serve as molecular frameworks to study reaction mechanisms and stereochemical outcomes. d-nb.infonih.gov
The synthesis of polysubstituted bicyclo[1.1.0]butanes with defined stereochemistry offers a platform to investigate the principles of stereocontrol in chemical reactions. nih.govacs.org These molecules, with their multiple stereocenters, can be used to probe the subtle steric and electronic effects that govern the course of a reaction. nih.govacs.org
Potential Applications in Materials Science and Polymer Chemistry
Monomer for Polymer Synthesis Initiated by Strain Release
The considerable strain energy of the bicyclobutane cage, estimated to be around 64 kcal/mol, makes it a prime candidate for ring-opening polymerization (ROP). researchgate.netacs.org This process is thermodynamically favored as it relieves the strain of the monomer, leading to the formation of a more stable polymer backbone.
Ethyl bicyclo[1.1.0]butane-1-carboxylate can undergo ring-opening polymerization through various mechanisms, including free-radical and anionic pathways. nih.gov The presence of the electron-withdrawing carboxylate group facilitates these polymerization processes. nih.gov In fact, early reports noted that this compound can polymerize spontaneously upon standing at room temperature. researchgate.net
Free-radical ring-opening polymerization is a common method for polymerizing BCB derivatives. The reaction is typically initiated by a radical species that attacks the strained central C1-C3 bond of the bicyclobutane ring, leading to a 1,3-diradical intermediate that propagates the polymer chain. specificpolymers.com Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully applied to the methyl ester analog, mthis compound, yielding well-defined polymers with controlled molecular weights and narrow polydispersity. researchgate.net This suggests that similar control could be achieved with the ethyl ester.
Anionic polymerization of bicyclobutane carboxylates has also been demonstrated. For instance, the anionic polymerization of mthis compound initiated by tert-butyllithium (B1211817) in the presence of a bulky aluminum co-initiator has been shown to produce polymers with a high trans stereochemistry (over 90%). acs.org The stereochemistry of the resulting polymer can significantly influence its properties, such as solubility and crystallinity. researchgate.net
Table 1: Polymerization Methods for Bicyclobutane Carboxylates
| Polymerization Method | Initiator/Catalyst | Key Features | Resulting Polymer Characteristics |
|---|---|---|---|
| Spontaneous Polymerization | Thermal | Occurs at room temperature | Uncontrolled polymerization |
| Free-Radical Polymerization | Radical Initiators (e.g., AIBN) | Effective for BCBs with electron-withdrawing groups | Can lead to cross-linked or branched polymers |
| Atom Transfer Radical Polymerization (ATRP) | Transition Metal Complex/Alkyl Halide | Controlled/"living" polymerization | Well-defined architecture, narrow molecular weight distribution |
| Anionic Polymerization | Organolithium reagents (e.g., t-BuLi) | Can produce stereoregular polymers | High trans content, potential for controlled synthesis |
Copolymerization of this compound with conventional vinyl monomers presents a viable strategy for creating polymers with tailored properties. Bicyclobutane derivatives have been shown to copolymerize with other vinyl monomers, exhibiting reactivities comparable to their vinyl counterparts. nih.gov
A notable study on the copolymerization of mthis compound (MBC) with methyl methacrylate (B99206) (PMMA) demonstrated that even a small incorporation of the bicyclobutane monomer (5-20%) can significantly alter the thermal properties of the resulting copolymer. researchgate.net Specifically, the degradation temperature of the copolymer increased, while the glass transition temperature decreased with higher MBC content. researchgate.net This research highlights the potential to fine-tune the thermal characteristics of widely used polymers like PMMA by introducing strained bicyclobutane units. Similar strategies could be employed with this compound to modify the properties of various other polymers.
Incorporation into Advanced Materials for Tunable Mechanical and Optical Properties
The strain-release characteristic of the bicyclobutane unit is a key feature that can be exploited to design advanced materials with responsive and tunable properties.
The incorporation of bicyclobutane units into a polymer network can introduce stress-responsive cross-links. These units can act as "mechanophores," which are molecular units that undergo a chemical transformation in response to mechanical force. When a polymer chain containing a bicyclobutane unit is subjected to mechanical stress, the force can be channeled to the strained C1-C3 bond, leading to its cleavage. This ring-opening can result in the formation of new chemical functionalities or a change in the polymer network structure, thereby altering the material's mechanical properties. This concept forms the basis for creating self-healing or stress-strengthening materials.
From an optical perspective, the electronic structure of bicyclobutanes is distinct from that of their unstrained counterparts. Studies on methyl 3-methyl-bicyclo[1.1.0]butane-1-carboxylate have shown a significant increase in the extinction coefficient in its UV spectrum compared to a similar cyclopropane (B1198618) carboxylate, suggesting an interaction of the strained ring bonds with the carbonyl group's electronic transitions. acs.org This suggests that incorporating this compound into polymers could be a strategy for tuning their optical properties, such as refractive index and UV absorption characteristics.
Development of Photoresponsive and Mechanically Responsive Materials Based on Bicyclobutane Strain Release
The development of "smart" materials that respond to external stimuli is a major focus of modern materials science. The strain-release chemistry of bicyclobutanes makes them excellent candidates for creating photoresponsive and mechanically responsive materials.
The photochemical ring-opening of bicyclobutanes can be triggered by light, leading to the formation of new chemical species and a corresponding change in the material's properties. specificpolymers.comacs.org This can be harnessed to create photoresponsive polymers where, for example, light exposure could alter the material's color (photochromism), solubility, or surface properties. specificpolymers.comrsc.org For instance, the photocatalytic oxidative activation of bicyclobutanes has been shown to facilitate cycloaddition reactions, a process that could be integrated into a polymer system to induce structural changes upon irradiation. nih.gov
As previously mentioned, the mechanical activation of bicyclobutane units (mechanophores) within a polymer matrix is a promising route to mechanically responsive materials. The force-induced ring-opening can lead to a visible response, such as a change in color (mechanochromism), or a change in the material's mechanical integrity. This principle can be applied to develop materials that can signal damage or even self-repair in response to mechanical stress. While direct examples using this compound are still emerging, the fundamental principles of bicyclobutane mechanochemistry strongly support its potential in this area.
Exploration in Self-Healing Materials Systems through Controlled Ring Opening
The significant inherent strain energy of the bicyclo[1.1.0]butane (BCB) framework, estimated to be around 64-66 kcal/mol, makes it a compelling candidate for the development of advanced functional polymers. nih.gov This high degree of ring strain is the driving force for a variety of strain-releasing reactions, most notably ring-opening polymerization (ROP), which transforms the compact bicyclic monomer into a linear polymer chain. rsc.orgyoutube.com The controlled initiation of this polymerization is a key area of research for creating novel materials, including those with self-healing capabilities. google.comdiva-portal.org
The exploration of this compound and related BCB derivatives in materials science is largely centered on harnessing the energy released during the cleavage of the central, highly strained C1-C3 bond. acs.org This process can be initiated through several methods, including thermal, photochemical, anionic, or radical pathways, to produce poly(cyclobutane)s. rsc.orgnottingham.ac.uk In fact, early reports on this compound noted that the compound was prone to spontaneous polymerization at room temperature, a direct consequence of its high intrinsic strain. rsc.org
Modern polymer synthesis techniques have enabled more precise control over this process. For instance, light-controlled radical ring-opening polymerization of BCB monomers has been achieved using methods like photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. nottingham.ac.uk This allows for the creation of well-defined polymers with predictable molecular weights and the ability to form complex block copolymers. nottingham.ac.uk
The concept of self-healing materials often relies on the incorporation of "mechanophores"—molecular units that are specifically designed to undergo a productive chemical reaction in response to mechanical force. acs.org When a material containing mechanophores is stressed or cracked, the localized force triggers the mechanophore to react, often by breaking a specific bond, which in turn initiates a healing process, such as forming new polymer chains to mend the damage. acs.org
The bicyclo[1.1.0]butane unit is a prime candidate for functioning as a mechanophore. The central bond is susceptible to cleavage under mechanical stress, which can initiate a localized ring-opening polymerization at the site of damage. This mechanochemical transduction would allow a polymer matrix embedded with this compound units to autonomously repair itself. A crack propagating through the material would provide the necessary mechanical energy to open the strained rings of nearby monomer units, triggering a polymerization cascade that fills the void and restores structural integrity. The potential for using bicyclobutanes in the creation of such stimuli-responsive and self-healing materials has been noted in materials science research. google.com
The table below summarizes research findings on the polymerization of bicyclobutane derivatives, highlighting the potential for controlled ring-opening in material applications.
| Initiation Method | Monomer Type | Key Findings & Relevance to Self-Healing |
| Spontaneous/Thermal | This compound | Early observations showed spontaneous polymerization at room temperature, demonstrating the high reactivity driven by ring strain. rsc.org This suggests a low activation energy for ring-opening. |
| Anionic Polymerization | Mthis compound | Can produce polymers with high trans-conformation ratios. rsc.org Control over stereochemistry is crucial for material properties. The process can be sensitive to side reactions. rsc.org |
| Free-Radical Polymerization | 1-Bicyclobutanecarbonitriles | Demonstrates that BCBs can be polymerized via radical mechanisms, which are common in industrial polymer synthesis. acs.org |
| Photochemical ROP (PET-RAFT) | Bicyclo[1.1.0]butane-derived monomers | Enables spatiotemporal control over the polymerization process using light. nottingham.ac.uk This offers a pathway to creating materials where healing can be triggered on demand. |
| Mechanochemical Activation | Bicyclo[1.1.0]butane (as a mechanophore) | Theoretical concept where mechanical force from damage triggers ring-opening and polymerization. acs.org This is the core principle for its use in autonomous self-healing systems. |
The conversion of a highly strained, small molecule like this compound into a stable, long-chain polymer through controlled ring-opening presents a promising strategy for designing the next generation of smart materials with extended lifespans and enhanced durability.
Future Research Directions and Emerging Trends for Ethyl Bicyclo 1.1.0 Butane 1 Carboxylate
The highly strained and reactive nature of ethyl bicyclo[1.1.0]butane-1-carboxylate and its parent scaffold, bicyclo[1.1.0]butane (BCB), has positioned them as powerful building blocks in modern organic synthesis. rsc.orgnih.gov While significant progress has been made in understanding their fundamental reactivity, current research is paving the way for more sophisticated and sustainable applications. The following sections explore the key future research directions and emerging trends that are set to define the next chapter of bicyclobutane chemistry.
Q & A
Q. What are the most reliable synthetic routes for Ethyl bicyclo[1.1.0]butane-1-carboxylate, and how do reaction conditions influence yield?
The compound is commonly synthesized via lithiation of bicyclo[1.1.0]butane precursors followed by carboxylation with methyl chloroformate. For example, treatment of bicyclo[1.1.0]butane derivatives with MeLi and t-BuLi at low temperatures (-50°C) generates a reactive intermediate, which reacts with methyl chloroformate to yield the ester (25% yield after distillation) . Optimization involves controlling stoichiometry, temperature, and solvent (e.g., Et₂O or pentane). Alternative methods include palladium-catalyzed cross-coupling for late-stage functionalization of pre-formed bicyclo[1.1.0]butanes (BCBs), enabling diversification of bridgehead substituents .
Q. How can the bicyclic structure of this compound be confirmed experimentally?
Structural confirmation relies on 1H NMR and IR spectroscopy . Key NMR signals include characteristic cyclopropane proton resonances (δ ~0.8–2.2 ppm) and ester carbonyl peaks (δ ~3.3–3.4 ppm for methoxy groups) . IR spectra show ester C=O stretches near 1700 cm⁻¹ and cyclopropane ring vibrations at ~1438–1368 cm⁻¹ . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., [M+H]+ calc. 170.16 g/mol) . X-ray crystallography or computational modeling (e.g., InChI key analysis) may resolve stereochemical ambiguities .
Q. What are the thermodynamic properties of bicyclo[1.1.0]butane derivatives, and how do they affect reactivity?
The bicyclo[1.1.0]butane scaffold exhibits high ring strain (~70 kcal/mol), driving "strain-release" reactions. Thermochemical data (e.g., ΔrH° = 59.0 kJ/mol for BCB ring-opening) highlight its propensity for [2π+2σ] cycloadditions or radical insertions . Strain energy is quantified via computational methods (e.g., DFT) or calorimetry, guiding reaction design for controlled release .
Advanced Research Questions
Q. How do substituents at the bridgehead position influence the reactivity of this compound in cycloaddition reactions?
Substituents (e.g., methyl, aryl, or electron-withdrawing groups) modulate electronic and steric effects. For instance, methyl groups at C1 direct ring-opening pathways by stabilizing transition states through hyperconjugation . Palladium-catalyzed cross-coupling enables functionalization of bridgehead positions, yielding 1,3-disubstituted BCBs for applications in drug discovery (e.g., strained bioisosteres) . Mechanistic studies using kinetic isotope effects (KIEs) or radical trapping agents (e.g., TEMPO) reveal substituent-dependent regioselectivity .
Q. What methodologies enable the integration of bicyclo[1.1.0]butanes into photoredox-catalyzed amidyl radical insertion reactions?
Photoredox catalysis (e.g., Ir(III) or Ru(II) complexes) generates amidyl radicals from amides under visible light. These radicals undergo strain-release insertion into BCBs, forming substituted bicyclo[2.1.1]hexanes. Key parameters include solvent polarity (MeCN or DMF), light wavelength (450 nm), and redox potentials of the catalyst (e.g., E1/2 = +0.8 V vs. SCE for Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) . Substrate scope studies show tolerance for aryl, alkyl, and heterocyclic amides (yields: 60–85%) .
Q. How can this compound serve as a precursor for enantioselective synthesis of bicyclo[2.1.1]hexanes?
Asymmetric [2π+2σ] cycloadditions using chiral palladium catalysts (e.g., Pd(OAc)₂ with (R)-BINAP) convert BCBs into enantioenriched bicyclo[2.1.1]hexanes. The reaction proceeds via σ-bond nucleopalladation, where the catalyst stabilizes a strained intermediate, enabling stereocontrol (up to 95% ee) . Computational studies (DFT) map transition states to rationalize enantioselectivity and guide ligand design .
Methodological Considerations
Q. What analytical techniques resolve contradictions in reported synthetic yields for bicyclo[1.1.0]butane derivatives?
Discrepancies arise from variations in starting material purity, reaction scaling, or workup protocols. Rigorous reproducibility checks include:
- GC-MS to monitor intermediate formation .
- Column chromatography with standardized eluent systems (e.g., Et₂O/pentane gradients) .
- Control experiments (e.g., isotopic labeling) to confirm mechanistic pathways .
Q. How can researchers design experiments to differentiate between competing reaction mechanisms (e.g., radical vs. polar pathways)?
- Radical trapping : Add TEMPO or BHT to quench radical intermediates; observe yield suppression .
- Kinetic studies : Measure rate dependence on initiator concentration (e.g., AIBN for radical chains) .
- Electrochemical analysis : Correlate substrate oxidation potentials (Epa) with reactivity in photoredox systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
